

An In-depth Technical Guide to 2-Benzoylthiophene: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Benzoylthiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzoylthiophene**, a key building block in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, and a detailed protocol for its synthesis.

Chemical Structure and Identification

2-Benzoylthiophene is an aromatic ketone consisting of a thiophene ring substituted at the 2-position with a benzoyl group.^[1]

Identifier	Value
IUPAC Name	phenyl(thiophen-2-yl)methanone
Synonyms	Phenyl 2-thienyl ketone, 2-Thienyl phenyl ketone[1]
CAS Number	135-00-2
Molecular Formula	C ₁₁ H ₈ OS
Molecular Weight	188.25 g/mol
SMILES	C1=CC=C(C=C1)C(=O)C2=CC=CS2[1]
InChI Key	DWYFUJJWTRPARQ-UHFFFAOYSA-N[1]

Physicochemical Properties

2-Benzoylthiophene is typically a yellow to light brown crystalline solid at room temperature. [1][2] It is stable under normal conditions but may react with strong oxidizing agents.[3]

Property	Value	Source
Appearance	Light yellow to amber to dark green crystalline powder	[2][4]
Melting Point	55-58 °C	[2][4][5]
Boiling Point	300 °C	[2][4][5]
Solubility	Soluble in organic solvents like ethanol and acetone; less soluble in water.	[1]
Flash Point	~137 °C	[3]
Density (estimate)	1.2061 g/cm ³	[4]
Refractive Index (estimate)	1.6181	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Benzoylthiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR spectral data for **2-Benzoylthiophene**.

^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.88	d	6.9	2H	H-ortho (Benzoyl)
7.73	d	4.6	1H	H-5 (Thiophene)
7.66-7.65	m	-	1H	H-3 (Thiophene)
7.60	t	7.3	1H	H-para (Benzoyl)
7.50	t	7.8	2H	H-meta (Benzoyl)
7.18-7.16	m	-	1H	H-4 (Thiophene)

^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
188.2	C=O (Carbonyl)
143.6	C-2 (Thiophene)
138.1	C-ipso (Benzoyl)
134.7	C-5 (Thiophene)
134.1	C-3 (Thiophene)
132.2	C-para (Benzoyl)
129.1	C-ortho (Benzoyl)
128.3	C-meta (Benzoyl)
127.9	C-4 (Thiophene)

Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis ensures data consistency.

- Sample Preparation:
 - For ^1H NMR, dissolve 5-10 mg of **2-Benzoylthiophene** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - For ^{13}C NMR, dissolve 20-50 mg of the compound in the same amount of solvent.
 - Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.
- Instrumentation and Acquisition:
 - Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
 - ^1H NMR: A standard single-pulse experiment is used with chemical shifts referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.

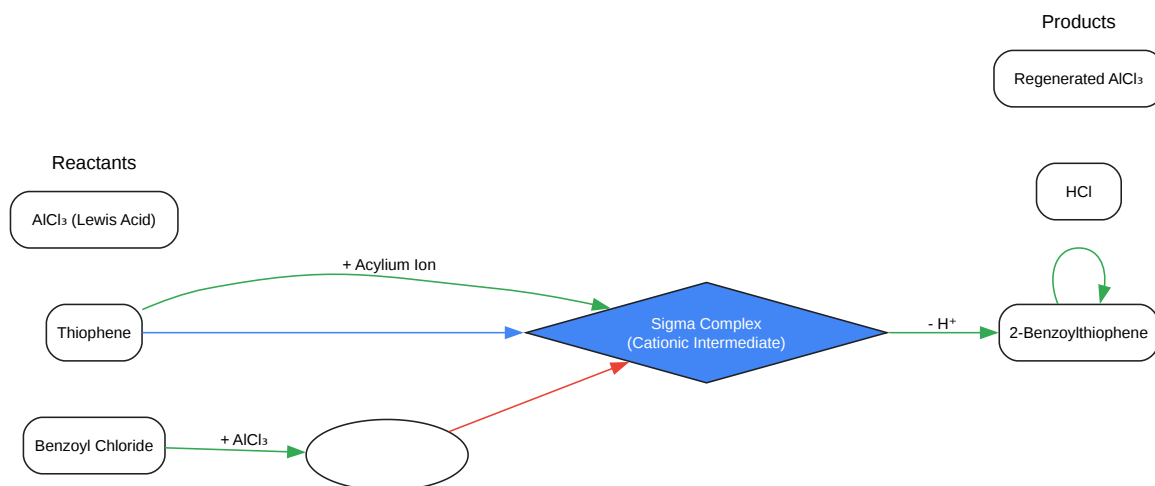
- ^{13}C NMR: A proton-decoupled pulse sequence is employed with chemical shifts referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Synthesis of 2-Benzoylthiophene

The most common method for synthesizing **2-Benzoylthiophene** is the Friedel-Crafts acylation of thiophene with benzoyl chloride using a Lewis acid catalyst. This reaction proceeds via electrophilic aromatic substitution, with a preference for acylation at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich thiophene ring.



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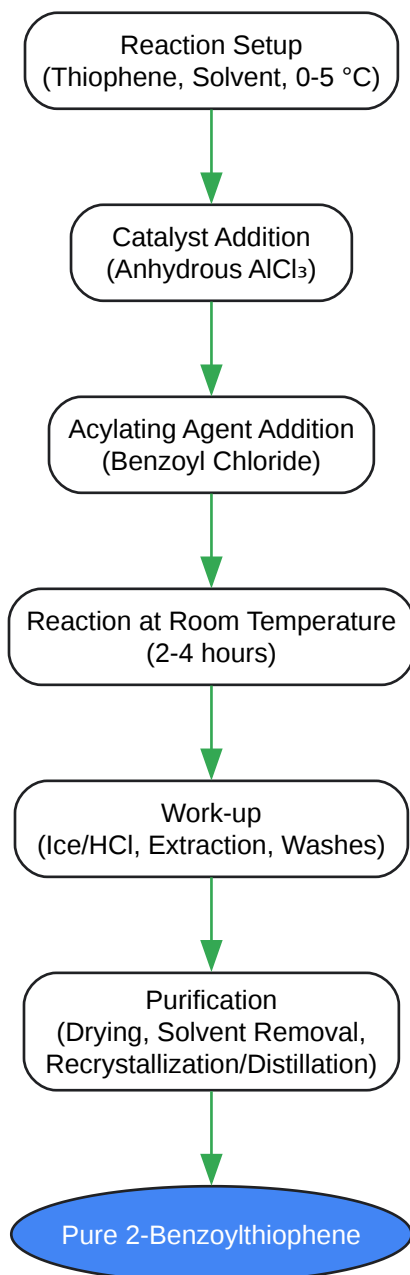
Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.

Experimental Protocol: Synthesis of 2-Benzoylthiophene

This protocol outlines a standard laboratory procedure for the synthesis of **2-Benzoylthiophene**.

- Reaction Setup:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add thiophene (0.1 mol, 8.4 g) and a suitable solvent such as dichloromethane or carbon disulfide.
 - Cool the flask in an ice bath to 0-5 °C.
- Catalyst Addition:
 - Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3) (0.11 mol, 14.7 g), to the stirred solution.
- Acylating Agent Addition:
 - Add benzoyl chloride (0.1 mol, 14.1 g) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- Reaction:
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
- Purification:

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent by rotary evaporation.
- The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure **2-Benzoylthiophene**.



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Caption: General experimental workflow for the synthesis of **2-Benzoylthiophene**.

Applications

2-Benzoylthiophene is a versatile intermediate with applications in several fields:

- **Pharmaceuticals:** The thiophene nucleus is a privileged scaffold in medicinal chemistry. **2-Benzoylthiophene** serves as a precursor for the synthesis of various biologically active molecules with potential therapeutic applications.[2]
- **Organic Synthesis:** It is a valuable building block for the creation of more complex molecules due to the reactivity of both the thiophene ring and the carbonyl group.[2]
- **Materials Science:** Its photochemical properties make it suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent dyes.[2]

Chemical Reactivity

The chemical reactivity of **2-Benzoylthiophene** is characterized by the interplay of the electron-rich thiophene ring and the electrophilic carbonyl group.

- **Electrophilic Aromatic Substitution:** The thiophene ring can undergo further electrophilic substitution reactions, with the position of substitution influenced by the directing effects of the benzoyl group.
- **Carbonyl Group Reactions:** The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine.
- **Photochemical Reactions:** **2-Benzoylthiophene** exhibits interesting photochemical properties, including photocycloaddition reactions.[1]

This guide provides foundational knowledge for researchers working with **2-Benzoylthiophene**. For specific applications, further investigation into its reactivity and handling is recommended.

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